全氟癸二酸

描述

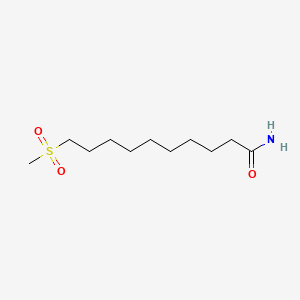

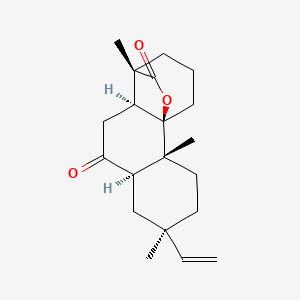

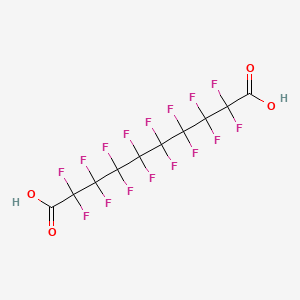

Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It is useful in the preparation of synthetic polymers and has been employed in the synthesis of three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) .

Molecular Structure Analysis

The molecular formula of Perfluorosebacic acid is C10H2F16O4 . It has an average mass of 490.095 Da and a monoisotopic mass of 489.969757 Da . The structure of Perfluorosebacic acid contains a total of 31 bonds, including 29 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .Physical And Chemical Properties Analysis

Perfluorosebacic acid has a molecular formula of C10H2F16O4, an average mass of 490.095 Da, and a monoisotopic mass of 489.969757 Da . More detailed physical and chemical properties are not provided in the available resources.科学研究应用

合成聚合物的合成

全氟癸二酸在合成聚合物的制备中起着至关重要的作用。它的全氟烷烃二羧酸结构使其成为制造具有增强化学抗性和稳定性的聚合物的宝贵单体。 这些聚合物在恶劣的化学环境中特别有用,并用于制造具有低表面能的材料 .

导电聚合物的掺杂剂

该化合物可以作为导电聚合物的掺杂剂,例如聚苯胺(PANI)。 当用作掺杂剂时,它有助于合成由 PANI 的 1D 纳米纤维组装的三维盒状微结构,这对于开发先进的电子和光电子器件非常重要 .

聚合物复合物的制备

十六氟癸二酸用于合成聚合物复合物,例如锰菲咯啉全氟癸二酸盐络合物。 这些络合物在催化领域具有潜在的应用,包括过氧化氢的歧化反应,这是各种工业过程中的关键反应 .

歧化动力学研究

该化合物参与过氧化氢歧化动力学研究。 了解这些动力学对于依赖过氧化氢进行漂白、消毒和作为氧化剂的行业至关重要 .

金属有机框架 (MOF) 的合成

全氟癸二酸可用于MOF 的合成。 MOF 是多孔材料,由于其高表面积和可调节的孔径,在气体储存、分离和催化方面具有应用 .

与金属盐和配体的反应

它还用于与金属盐和配体(如菲咯啉)反应,以生成配位化合物。 这些化合物的独特电子特性及其在电子器件中的潜在用途正在被研究 .

安全和危害

Perfluorosebacic acid may cause respiratory irritation and skin irritation. It can also cause serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this substance .

作用机制

Perfluorosebacic acid, also known as Hexadecafluorosebacic acid, is a perfluoroalkanedicarboxylic acid . It has been used in various applications, including the synthesis of synthetic polymers and three-dimensional boxlike microstructures assembled from 1D-nanofibers of polyaniline (PANI) . Here is a summary of the current understanding:

Target of Action

Related compounds such as perfluorooctanoic acid (pfoa) have been shown to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in lipid metabolism .

Mode of Action

It’s known that pfoa, a related compound, can up-regulate the gene expressions of pparα and γ in the thymus and the spleen . This suggests that Perfluorosebacic acid might also interact with these receptors, leading to changes in lipid metabolism.

Biochemical Pathways

It’s known that pfoa, a related compound, can induce mitochondrial damage and lymphocyte apoptosis . This suggests that Perfluorosebacic acid might also affect similar pathways.

Pharmacokinetics

It’s known that related compounds like pfoa can be absorbed and distributed throughout the body, metabolized in the liver, and excreted through the kidneys .

Result of Action

It’s known that pfoa, a related compound, can decrease immunity in mice, cause serious atrophy in immune system organs, and increase the percentage of apoptotic cells .

生化分析

Biochemical Properties

It is known that perfluoroalkyl substances (PFAS), a group to which Perfluorosebacic acid belongs, can interact with various biomolecules

Molecular Mechanism

It is known that PFAS can exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the effects of PFAS can change over time

Dosage Effects in Animal Models

It is known that PFAS can have varying effects at different dosages

Metabolic Pathways

It is known that PFAS can affect glucose and lipid metabolism

Transport and Distribution

It is known that PFAS can be transported and distributed in the environment through water and the atmosphere

Subcellular Localization

It is known that the subcellular localization of proteins can be affected by various factors

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H2F16O4/c11-3(12,1(27)28)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2(29)30/h(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCSMEGZIYWAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2F16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184728 | |

| Record name | Perfluorodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-78-8 | |

| Record name | Perfluorosebacic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodecanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。